Cabozantinib S-malate

Description

Cabozantinib S-malate is the s-malate salt form of cabozantinib, an orally bioavailable, small molecule receptor tyrosine kinase (RTK) inhibitor with potential antineoplastic activity. Cabozantinib strongly binds to and inhibits several RTKs, which are often overexpressed in a variety of cancer cell types, including hepatocyte growth factor receptor (MET), RET (rearranged during transfection), vascular endothelial growth factor receptor types 1 (VEGFR-1), 2 (VEGFR-2), and 3 (VEGFR-3), mast/stem cell growth factor (KIT), FMS-like tyrosine kinase 3 (FLT-3), TIE-2 (TEK tyrosine kinase, endothelial), tropomyosin-related kinase B (TRKB) and AXL. This may result in an inhibition of both tumor growth and angiogenesis, and eventually lead to tumor regression.

CABOZANTINIB S-MALATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2012 and has 7 approved and 19 investigational indications. This drug has a black box warning from the FDA.

See also: Cabozantinib (has active moiety).

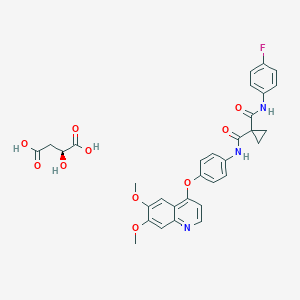

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;(2S)-2-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24FN3O5.C4H6O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18;5-2(4(8)9)1-3(6)7/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34);2,5H,1H2,(H,6,7)(H,8,9)/t;2-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCFMRYTXDINDK-WNQIDUERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F.C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F.C([C@@H](C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30FN3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60915949 | |

| Record name | Cabozantinib S-malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60915949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

635.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1140909-48-3 | |

| Record name | Cabozantinib S-malate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1140909-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cabozantinib s-malate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1140909483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cabozantinib S-malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60915949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;(2S)-2-hydroxybutanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CABOZANTINIB S-MALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR7ST46X58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cabozantinib S-malate: A Technical Guide to its Molecular Targets and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabozantinib S-malate is a potent, orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that play critical roles in tumor cell proliferation, angiogenesis, metastasis, and the tumor microenvironment.[1] This technical guide provides an in-depth overview of the core molecular targets of Cabozantinib, the signaling pathways it modulates, and detailed methodologies for key experimental assays used in its characterization.

Core Molecular Targets and In Vitro Efficacy

Cabozantinib is a multi-targeted tyrosine kinase inhibitor with potent activity against a range of kinases implicated in cancer progression. Its primary targets include MET (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2), both of which are crucial for tumor angiogenesis and metastasis.[2] Additionally, Cabozantinib demonstrates significant inhibitory activity against other RTKs such as RET, KIT, AXL, and FLT3.[2]

The following table summarizes the in vitro inhibitory activity of Cabozantinib against its key molecular targets, presenting the half-maximal inhibitory concentration (IC50) values obtained from various biochemical and cellular assays.

| Target | IC50 (nM) | Assay Type | Reference |

| VEGFR2 | 0.035 | Biochemical | [2] |

| MET | 1.3 | Biochemical | [2] |

| RET | 5.2 | Biochemical | [2] |

| KIT | 4.6 | Biochemical | [2] |

| AXL | 7 | Biochemical | [2] |

| FLT3 | 11.3 | Biochemical | [2] |

| TIE2 | 14.3 | Biochemical | [2] |

Signaling Pathways Modulated by Cabozantinib

Cabozantinib exerts its anti-tumor effects by disrupting key signaling cascades downstream of its target RTKs. The inhibition of these pathways ultimately leads to decreased cell proliferation, reduced angiogenesis, and induction of apoptosis in cancer cells.

MET Signaling Pathway

The MET receptor, upon binding to its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways including the RAS/MAPK and PI3K/AKT pathways. These pathways are critical for cell growth, survival, and motility. Cabozantinib's inhibition of MET phosphorylation effectively blocks these downstream signals.

Caption: Cabozantinib inhibits the HGF/MET signaling pathway.

VEGFR2 Signaling Pathway

VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Binding of VEGF to VEGFR2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival. Cabozantinib's potent inhibition of VEGFR2 disrupts these processes, leading to a reduction in tumor vascularization.

Caption: Cabozantinib blocks the VEGF/VEGFR2 signaling cascade.

Clinical Efficacy of Cabozantinib

Cabozantinib has demonstrated significant clinical activity in various solid tumors, leading to its approval for the treatment of advanced renal cell carcinoma (RCC), medullary thyroid cancer (MTC), and hepatocellular carcinoma (HCC).

Renal Cell Carcinoma (RCC)

| Trial | Phase | Treatment Arms | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Reference |

| METEOR | III | Cabozantinib vs. Everolimus | 7.4 months vs. 3.8 months | 17% vs. 3% | [3] |

| CABOSUN | II | Cabozantinib vs. Sunitinib | 8.2 months vs. 5.6 months | 46% vs. 18% | [4] |

Medullary Thyroid Cancer (MTC)

| Trial | Phase | Treatment Arms | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Reference |

| EXAM | III | Cabozantinib vs. Placebo | 11.2 months vs. 4.0 months | 28% vs. 0% | [1] |

Hepatocellular Carcinoma (HCC)

| Trial | Phase | Treatment Arms | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Reference |

| CELESTIAL | III | Cabozantinib vs. Placebo | 10.2 months vs. 8.0 months | 5.2 months vs. 1.9 months | [5] |

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Cabozantinib against a panel of purified kinases.

Materials:

-

Recombinant human kinases (e.g., MET, VEGFR2)

-

Kinase-specific peptide substrates

-

ATP (Adenosine triphosphate)

-

Cabozantinib (serial dilutions)

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)

-

Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP)

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of Cabozantinib in DMSO and then dilute further in kinase buffer.

-

In a 96-well plate, add the kinase, the specific peptide substrate, and the diluted Cabozantinib or vehicle (DMSO).

-

Initiate the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate.

-

Wash the filter plate multiple times with phosphoric acid to remove unincorporated ATP.

-

Dry the filter plate and add a scintillation cocktail.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each Cabozantinib concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of Protein Phosphorylation

Objective: To assess the effect of Cabozantinib on the phosphorylation of target proteins (e.g., MET, VEGFR2) in cultured cells.

Materials:

-

Cancer cell lines expressing the target kinases

-

Cell culture medium and supplements

-

Cabozantinib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (total and phosphorylated forms of the target protein)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Cabozantinib or vehicle for a specified time.

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-MET) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.

Cell Viability (MTT) Assay

Objective: To evaluate the cytotoxic effect of Cabozantinib on cancer cell lines.

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

Cabozantinib (serial dilutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with serial dilutions of Cabozantinib or vehicle for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[6]

Tumor Xenograft Mouse Model

Objective: To assess the in vivo anti-tumor efficacy of Cabozantinib.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line for implantation

-

Cabozantinib formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of the mice.[4]

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[7]

-

Randomize the mice into treatment and control groups.

-

Administer Cabozantinib (e.g., 30-100 mg/kg) or vehicle daily by oral gavage.[4][7]

-

Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume (Volume = (length × width²)/2).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Caption: Workflow for preclinical evaluation of Cabozantinib.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cabozantinib, a Novel c-Met Inhibitor, Inhibits Colorectal Cancer Development in a Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Activity of Cabozantinib S-malate on Tumor Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabozantinib S-malate is a potent small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that are critically involved in tumor cell proliferation, angiogenesis, metastasis, and the tumor immune microenvironment. This technical guide provides a comprehensive overview of the in-vitro activity of Cabozantinib S-malate across a spectrum of tumor cell lines, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.

Mechanism of Action

Cabozantinib exerts its anti-tumor effects by targeting several key RTKs, including but not limited to MET (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2).[1][2] Its inhibitory action extends to other important kinases such as RET, KIT, AXL, and FLT3.[3][4] By blocking the signaling cascades initiated by these receptors, Cabozantinib can effectively halt tumor growth, invasion, and the formation of new blood vessels that supply tumors.[1]

Quantitative Analysis of In-Vitro Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of Cabozantinib S-malate in various tumor cell lines, providing a quantitative measure of its potency in inhibiting key cellular processes.

Table 1: Kinase Inhibition Activity of Cabozantinib

| Kinase Target | IC50 (nM) | Assay Type |

| MET | 1.3 | Biochemical |

| VEGFR2 | 0.035 | Biochemical |

| RET | 5.2 | Biochemical |

| KIT | 4.6 | Biochemical |

| AXL | 7 | Biochemical |

| FLT3 | 11.3 | Biochemical |

| TIE2 | 14.3 | Biochemical |

Data compiled from multiple sources.[5][6]

Table 2: Anti-proliferative Activity of Cabozantinib in Various Tumor Cell Lines

| Tumor Type | Cell Line | IC50 | Assay Duration |

| Medullary Thyroid Carcinoma | TT | 94 nM | 72 hours |

| Glioblastoma | E98NT | 89 nM | Not Specified |

| Glioblastoma | HF2587 | ~2 µM - 34 µM | Not Specified |

| Renal Cell Carcinoma | 786-O/WT | 10 µM | Not Specified |

| Renal Cell Carcinoma | Caki-2/WT | 14.5 µM | Not Specified |

| Hepatocellular Carcinoma | MHCC97H | Effective Inhibition | Not Specified |

| Melanoma | H1 | 71.8 µM | 72 hours |

| Melanoma | H3 | 33.4 µM | 72 hours |

| Melanoma | H10 | 70.4 µM | 72 hours |

| Prostate Cancer | Ace-1, C4-2B, LuCaP 35 | Inhibition Observed | Not Specified |

| Triple-Negative Breast Cancer | MDA-MB-231, HCC70 | Inhibition Observed | Not Specified |

| Pancreatic Cancer | Various Cell Lines | Inhibition Observed | Not Specified |

| Ovarian Clear Cell Carcinoma | RMG-I | Inhibition Observed | Not Specified |

Data compiled from multiple sources.[5][7][8][9][10][10][11][12][13]

Experimental Protocols

This section provides detailed methodologies for key in-vitro experiments used to assess the activity of Cabozantinib S-malate.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[14][15][16]

Materials:

-

96-well plates

-

Tumor cell lines

-

Complete culture medium

-

Cabozantinib S-malate stock solution

-

MTT solution (5 mg/mL in PBS)[15]

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of Cabozantinib S-malate and incubate for the desired period (e.g., 48 or 72 hours). Include untreated and vehicle-treated controls.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]

-

Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[8]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18]

Materials:

-

Flow cytometry tubes

-

Treated and control cells

-

Annexin V-FITC binding buffer

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest cells after treatment with Cabozantinib S-malate and wash them with cold PBS.

-

Resuspension: Resuspend the cells in Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[17]

-

Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic and necrotic cells are positive for both stains.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[12][19][20][21][22]

Materials:

-

Flow cytometry tubes

-

Treated and control cells

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol, adding the ethanol dropwise while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.[12][21]

-

Washing: Centrifuge the fixed cells and wash the pellet with PBS.

-

Staining: Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA and ensure specific DNA staining. Incubate at room temperature.[21]

-

Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19]

Western Blotting for Phosphorylated Proteins

Western blotting is used to detect the phosphorylation status of specific proteins, such as MET and VEGFR2, and their downstream effectors.[23][24][25]

Materials:

-

Protein lysis buffer with phosphatase and protease inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (total and phospho-specific)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Protein Extraction: Lyse treated and control cells in lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Blocking: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[23]

-

Antibody Incubation: Incubate the membrane with primary antibodies against the total and phosphorylated forms of the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Migration and Invasion Assays (Transwell Assay)

The Transwell assay, or Boyden chamber assay, is used to assess the migratory and invasive potential of cancer cells.[7][9][26][27]

Materials:

-

Transwell inserts with a porous membrane

-

24-well plates

-

Serum-free medium and medium with a chemoattractant (e.g., FBS)

-

For invasion assays: Matrigel or another extracellular matrix component

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol and crystal violet)

-

Microscope

Procedure:

-

Insert Preparation: For invasion assays, coat the top of the Transwell insert membrane with Matrigel and allow it to solidify. For migration assays, the membrane is left uncoated.[26]

-

Cell Seeding: Seed cells in serum-free medium into the upper chamber of the Transwell insert.

-

Chemoattractant: Add medium containing a chemoattractant to the lower chamber.

-

Incubation: Incubate the plate to allow cells to migrate or invade through the membrane towards the chemoattractant.

-

Removal of Non-migrated Cells: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[9]

-

Fixation and Staining: Fix and stain the cells that have migrated to the lower surface of the membrane.

-

Quantification: Count the number of stained cells in several fields of view under a microscope to quantify migration or invasion.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by Cabozantinib and the general workflows for the experimental protocols described above.

Conclusion

This technical guide provides a detailed overview of the in-vitro activity of Cabozantinib S-malate against a variety of tumor cell lines. The compiled quantitative data, experimental protocols, and visual diagrams offer a valuable resource for researchers and professionals in the field of oncology drug development. The potent and broad-spectrum inhibitory activity of Cabozantinib underscores its clinical potential in treating a range of cancers driven by the dysregulation of the signaling pathways discussed herein. Further in-vitro studies are warranted to continue exploring the full therapeutic potential and mechanisms of resistance to this multi-targeted kinase inhibitor.

References

- 1. scilit.com [scilit.com]

- 2. researchgate.net [researchgate.net]

- 3. Cabozantinib S-malate Monograph for Professionals - Drugs.com [drugs.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. corning.com [corning.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The novel c-Met inhibitor cabozantinib overcomes gemcitabine resistance and stem cell signaling in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. The Anti-tumor Effect of Cabozantinib on Ovarian Clear Cell Carcinoma In Vitro and In Vivo | Anticancer Research [ar.iiarjournals.org]

- 14. researchhub.com [researchhub.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 17. bosterbio.com [bosterbio.com]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Flow cytometry with PI staining | Abcam [abcam.com]

- 20. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 21. ucl.ac.uk [ucl.ac.uk]

- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 23. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 25. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 26. clyte.tech [clyte.tech]

- 27. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Discovery and Chemical Synthesis of Cabozantinib S-malate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cabozantinib, a potent multi-tyrosine kinase inhibitor, represents a significant advancement in the treatment of several cancers, including medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[1] Developed by Exelixis, Inc., this small molecule drug targets key signaling pathways involved in tumor progression, angiogenesis, and metastasis, primarily through the inhibition of MET, VEGFR2, AXL, and RET.[1][2] This technical guide provides an in-depth overview of the discovery of Cabozantinib, its mechanism of action, and a detailed methodology for its chemical synthesis as the S-malate salt. Quantitative data from key experiments are summarized, and signaling pathways and synthetic workflows are visually represented to facilitate a comprehensive understanding of this important therapeutic agent.

Discovery and Mechanism of Action

The discovery of Cabozantinib stemmed from a drug development program at Exelixis aimed at identifying potent inhibitors of receptor tyrosine kinases (RTKs) implicated in cancer.[3] Dysregulation of signaling pathways driven by MET (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2) is a hallmark of many human malignancies, contributing to tumor growth, invasion, and the formation of new blood vessels (angiogenesis).[2][4] Cabozantinib was designed to simultaneously target these and other key RTKs, thereby overcoming potential resistance mechanisms associated with single-target therapies.[2]

Signaling Pathways

Cabozantinib exerts its therapeutic effects by inhibiting multiple RTKs involved in oncogenesis. The primary targets, MET and VEGFR2, play crucial roles in cell proliferation, survival, and angiogenesis.

Quantitative Kinase Inhibition Profile

The potency of Cabozantinib against a panel of clinically relevant tyrosine kinases has been extensively characterized through in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for its primary targets and other RTKs.

| Kinase Target | IC50 (nM) |

| VEGFR2 | 0.035[1][5] |

| MET | 1.3[1][5] |

| RET | 5.2[1] |

| KIT | 4.6[1][5] |

| AXL | 7[1][5] |

| FLT3 | 11.3[1][5] |

| TIE2 | 14.3[1][5] |

| FLT1 | 12[5] |

| FLT4 | 6[5] |

Table 1: In Vitro Kinase Inhibition Profile of Cabozantinib. Data compiled from multiple sources.[1][5]

Chemical Synthesis of Cabozantinib S-malate

The chemical synthesis of Cabozantinib involves a multi-step process culminating in the formation of the active pharmaceutical ingredient, which is then converted to the S-malate salt to improve its pharmaceutical properties. The following workflow outlines a common synthetic route.

Detailed Experimental Protocol

The following protocol details a representative synthesis of Cabozantinib S-malate.

Step 1: Synthesis of 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid

-

To a solution of cyclopropane-1,1-dicarboxylic acid in a suitable solvent such as dichloromethane, add 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Stir the mixture at room temperature.

-

Add 4-fluoroaniline to the reaction mixture and continue stirring for several hours.

-

Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the reaction mixture is worked up by washing with aqueous acid and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid.

Step 2: Synthesis of N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (Cabozantinib Free Base)

-

In a reaction vessel, combine 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid and 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline in a suitable solvent like tetrahydrofuran (THF).

-

Add a coupling agent, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine, and a base, for instance, N-methylmorpholine.

-

Stir the reaction mixture at room temperature for a specified period until the reaction is complete.

-

The crude product is then purified, which may involve extraction and recrystallization from an appropriate solvent system to yield the pure Cabozantinib free base.

Step 3: Formation of Cabozantinib S-malate

-

Dissolve the purified Cabozantinib free base in a suitable solvent mixture, for example, a mixture of tetrahydrofuran and water, at an elevated temperature (e.g., 60-65°C).

-

In a separate vessel, prepare a solution of (S)-malic acid in a compatible solvent.

-

Add the (S)-malic acid solution to the Cabozantinib solution.

-

Cool the mixture to room temperature to allow for the precipitation of the S-malate salt.

-

The resulting solid is collected by filtration, washed with a suitable solvent, and dried under vacuum to yield Cabozantinib S-malate.[6]

In Vitro and In Vivo Evaluation

The biological activity of Cabozantinib has been extensively evaluated using a variety of in vitro and in vivo experimental models.

In Vitro Cell Proliferation Assay

The anti-proliferative effects of Cabozantinib are typically assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a similar colorimetric assay.

Protocol:

-

Cancer cell lines (e.g., K562, various renal cell carcinoma lines) are seeded in 96-well plates and allowed to adhere overnight.[7][8]

-

The cells are then treated with serial dilutions of Cabozantinib or a vehicle control (e.g., DMSO) for a specified duration, typically 72 hours.[7]

-

Following incubation, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are then solubilized using a suitable solvent, such as DMSO.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined.

| Cell Line | Cancer Type | IC50 (µM) |

| K562 | Chronic Myelogenous Leukemia | ~1.0[7] |

| Various Clear Cell RCC lines | Renal Cell Carcinoma | >10 (minimal effect on viability)[8] |

Table 2: In Vitro Anti-proliferative Activity of Cabozantinib in Selected Cancer Cell Lines.

In Vivo Xenograft Tumor Model

The in vivo efficacy of Cabozantinib is commonly evaluated in mouse xenograft models.

Protocol:

-

Human cancer cells (e.g., from patient-derived xenografts of papillary renal cell carcinoma) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[9]

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[9]

-

The mice are then randomized into treatment and control groups.

-

The treatment group receives daily oral administration of Cabozantinib at a specified dose (e.g., 10 mg/kg), while the control group receives a vehicle.[10]

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised, weighed, and may be subjected to further analysis, such as immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).[11]

Studies have shown that Cabozantinib treatment leads to significant tumor growth inhibition and regression in various xenograft models.[9][11]

Conclusion

Cabozantinib is a rationally designed multi-tyrosine kinase inhibitor that has demonstrated significant clinical benefit in the treatment of various cancers. Its discovery was a result of a targeted effort to inhibit key oncogenic signaling pathways, and its chemical synthesis has been optimized to produce a pharmaceutically viable S-malate salt. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and professionals in the field of oncology drug development. The continued investigation of Cabozantinib's mechanism of action and potential applications holds promise for further advancements in cancer therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth [cancer.fr]

- 5. selleckchem.com [selleckchem.com]

- 6. WO2015177758A1 - Novel polymorphs of cabozantinib (s)-malate and cabozantinib free base - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cabozantinib can block growth of neuroendocrine prostate cancer patient-derived xenografts by disrupting tumor vasculature | PLOS One [journals.plos.org]

The Preclinical Profile of Cabozantinib S-malate: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabozantinib S-malate is a potent, orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that are critically involved in tumor pathogenesis, including angiogenesis, invasion, and metastasis.[1][2][3] Marketed under trade names such as Cabometyx® and Cometriq®, it is approved for the treatment of various malignancies, including renal cell carcinoma (RCC), hepatocellular carcinoma (HCC), and medullary thyroid cancer (MTC).[4] The primary targets of cabozantinib include MET (mesenchymal-epithelial transition factor) and VEGFR2 (vascular endothelial growth factor receptor 2), with strong inhibitory activity also demonstrated against AXL, RET, KIT, and FLT3.[1][5] This multi-targeted profile allows cabozantinib to simultaneously suppress multiple oncogenic pathways.[6] This technical guide provides an in-depth summary of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of cabozantinib, presenting key data in structured tables, detailing experimental methodologies, and visualizing complex pathways and workflows.

Pharmacodynamics: Mechanism of Action and Antitumor Activity

Cabozantinib exerts its antitumor effects by potently inhibiting key RTKs that drive tumor growth, survival, angiogenesis, and metastasis.[1][4] The dual inhibition of MET and VEGFR signaling is a central feature of its mechanism, addressing pathways that are often co-activated or involved in evasive resistance to anti-angiogenic therapies.[7][8][9]

Key Signaling Pathways Targeted by Cabozantinib

The drug's primary mechanism involves the blockade of ATP binding to the kinase domains of its target receptors, inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades.[10][11] This leads to the disruption of pathways such as RAS/MAPK and PI3K/AKT, ultimately resulting in decreased cell proliferation, survival, and migration.[5][10]

Preclinical Antitumor Efficacy

Cabozantinib has demonstrated significant, dose-dependent antitumor activity across a wide range of preclinical cancer models. This includes tumor growth inhibition and, in some cases, tumor regression in xenograft and patient-derived xenograft (PDX) models of renal, breast, colorectal, lung, and prostate cancer.[1][7][12][13]

| Cancer Model | Preclinical Model Type | Dose (mg/kg) | Outcome | Reference |

| Triple-Negative Breast Cancer (TNBC) | Xenograft (MDA-MB-231, HCC70) | Not Specified | Significant inhibition of tumor growth and metastasis.[12] | 12 |

| Papillary Renal Cell Carcinoma (pRCC) | PDX (MET-mutated) | 30 mg/kg, daily | Striking tumor regression and inhibition of lung metastasis.[13][14] | 13 |

| Colorectal Cancer (CRC) | PDX | 30 mg/kg | Potent inhibitory effects on tumor growth in 80% of tumors.[7] | 7 |

| Prostate Cancer | PDX (intrafemoral) | Not Specified | Inhibition of tumor growth and reduction of bone turnover.[15] | 15 |

| Urothelial Cancer (UC) | In vitro cell lines | Not Specified | Reversal of HGF-driven cell invasion, proliferation, and growth.[16] | 16 |

Pharmacokinetics: ADME Profile

Preclinical studies in mice, rats, dogs, and monkeys have characterized the absorption, distribution, metabolism, and excretion (ADME) of cabozantinib. These studies are crucial for understanding its disposition and for scaling doses to human clinical trials.

Absorption and Distribution

Following oral administration, maximum plasma concentrations (Cmax) are typically reached within a few hours. Cabozantinib is highly bound to plasma proteins (>99%) in mice, rats, and humans.[17] The volume of distribution suggests that the drug distributes beyond the total body water in dogs, monkeys, and humans, while being similar to total body water in mice and rats. Tissue distribution studies in rats showed the highest concentrations in organs involved in excretion (liver, kidney) and in the adrenal and Harderian glands, with minimal penetration of the blood-brain barrier.[18]

Metabolism and Excretion

Cabozantinib is extensively metabolized, primarily by the cytochrome P450 isozyme CYP3A4. Major metabolic pathways include N-oxidation, monohydroxy sulfation, and amide cleavage. The drug has a long terminal half-life in preclinical species and humans, exceeding 10 hours in rats and approximately 120 hours in humans.[18][19] This long half-life supports once-daily dosing.

| Species | Route | Dose (mg/kg) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |

| Rat | IV | 5 | - | >10 | - | 18 |

| Rat | IV | 10 | - | >10 | - | 18 |

| Rat | IG | 15 | - | >10 | 25.6 ± 8.3 | 18 |

| Rat | IG | 30 | - | >10 | 25.6 ± 8.3 | 18 |

| Human | Oral | 140 mg | 2-5 | ~120 | Not Established | 20; 19 |

Note: IV = Intravenous, IG = Intragastric, Tmax = Time to maximum concentration, t1/2 = Half-life.

Experimental Protocols and Methodologies

The preclinical evaluation of cabozantinib involves a series of standardized in vitro and in vivo experiments to determine its efficacy and pharmacokinetic properties.

In Vivo Tumor Models

-

Cell Line-Derived Xenografts: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, TCC-SUP for urothelial cancer) are subcutaneously implanted into immunocompromised mice (e.g., nude or SCID mice).[12][16]

-

Patient-Derived Xenografts (PDX): Tumor fragments from a patient's surgery are directly implanted into immunocompromised mice (e.g., RAG2−/−γC−/− mice).[13][14] These models better recapitulate the heterogeneity of human tumors.[13]

Drug Formulation and Administration

-

Formulation: For preclinical studies, cabozantinib is often formulated in sterile water with 10 mmol/L HCl or other suitable vehicles for oral gavage.[21]

-

Administration: The drug is typically administered orally (p.o.) via gavage, once daily, at doses ranging from 30 to 100 mg/kg, depending on the model and study objective.[7][13]

Pharmacokinetic Analysis

-

Sample Collection: Blood samples are collected from animals at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via methods like tail vein or cardiac puncture. Plasma is separated by centrifugation.

-

Bioanalytical Method: A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying cabozantinib in plasma.[18][22][23]

-

Extraction: Protein precipitation or liquid-liquid extraction is used to isolate the drug from the plasma matrix.[23][24][25]

-

Chromatography: Reversed-phase columns (e.g., C18) are used to separate cabozantinib from endogenous plasma components.[22][23]

-

Detection: Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) positive mode, tracking specific precursor-to-product ion transitions for cabozantinib (e.g., m/z 502.2 → 391.1) and an internal standard.[22][23]

-

Pharmacodynamic Analysis

-

Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., 2-3 times per week) with calipers, and volume is calculated using the formula: (Length × Width²) / 2.

-

Biomarker Assessment: At the end of the study, tumors are excised for analysis.

-

Immunohistochemistry (IHC): Used to assess the levels and phosphorylation status of target proteins like MET and VEGFR2, as well as markers for proliferation (Ki-67) and apoptosis (cleaved caspase-3) in tumor tissue.[21][26]

-

Western Blotting: Used to quantify the levels of total and phosphorylated proteins in key signaling pathways (e.g., MET, AKT, ERK) from tumor lysates.[21]

-

Conclusion

The preclinical data for cabozantinib S-malate provide a robust rationale for its clinical development and use. Its pharmacokinetic profile is characterized by oral bioavailability, high protein binding, extensive metabolism, and a long half-life suitable for once-daily dosing. The pharmacodynamic effects are potent and broad, driven by the simultaneous inhibition of key oncogenic pathways, including MET and VEGFR. This multi-targeting mechanism results in significant antitumor activity, including suppression of tumor growth, angiogenesis, and metastasis across a wide array of cancer models. The detailed experimental protocols outlined herein provide a framework for the continued investigation and evaluation of cabozantinib and other multi-targeted kinase inhibitors in the preclinical setting.

References

- 1. Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth [cancer.fr]

- 2. Antitumor effects of the multi-target tyrosine kinase inhibitor cabozantinib: a comprehensive review of the preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cabozantinib L-Malate Salt | API DMFs | US Drug Master File (DMF) Details | Pharmacompass.com [pharmacompass.com]

- 4. Cabozantinib-S-Malate - NCI [cancer.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]

- 7. Potent antitumor activity of Cabozantinib, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dual Inhibition of MET and VEGF Signaling With Cabozantinib Blocks Tumor Invasiveness and Metastasis | Exelixis, Inc. [ir.exelixis.com]

- 9. Clinical use of cabozantinib in the treatment of advanced kidney cancer: efficacy, safety, and patient selection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Cabozantinib (XL184) Inhibits Growth and Invasion of Preclinical TNBC Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Integrating Murine and Clinical Trials with Cabozantinib to Understand Roles of MET and VEGFR-2 as Targets for Growth Inhibition of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ascopubs.org [ascopubs.org]

- 17. Physiologically Based Pharmacokinetic Modelling of Cabozantinib to Simulate Enterohepatic Recirculation, Drug–Drug Interaction with Rifampin and Liver Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics and tissue distribution model of cabozantinib in rat determined by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Clinical Pharmacokinetics and Pharmacodynamics of Cabozantinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. drugs.com [drugs.com]

- 21. aacrjournals.org [aacrjournals.org]

- 22. scispace.com [scispace.com]

- 23. scielo.br [scielo.br]

- 24. jrtdd.com [jrtdd.com]

- 25. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Formulation of Cabozantinib S-malate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cabozantinib S-malate, a potent multi-tyrosine kinase inhibitor. The document details its molecular structure, physicochemical properties, formulation, and the experimental methodologies used for its characterization and analysis.

Molecular Structure and Physicochemical Properties

Cabozantinib is an orally bioavailable, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1] It is formulated as an S-malate salt to improve its solubility, as the freebase form is practically insoluble in water.[2] The S-malate salt is a white to off-white crystalline substance.[2][3]

Chemical Structure:

-

Cabozantinib: N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide[2]

-

S-malate: (2S)-hydroxybutanedioic acid[4]

The structure of Cabozantinib S-malate consists of the active pharmaceutical ingredient, cabozantinib, and the S-malate counter-ion in a 1:1 ratio.[5]

Table 1: Physicochemical Properties of Cabozantinib S-malate

| Property | Value | References |

| Chemical Name | N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, (2S)-hydroxybutanedioate | [2] |

| Molecular Formula | C28H24FN3O5・C4H6O5 | [2] |

| Molecular Weight | 635.6 g/mol | [2][4] |

| CAS Number | 1140909-48-3 | [6][7] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Solubility | Practically insoluble in water above pH 4. Soluble in DMSO, methanol, and DMF. | [2][3] |

| Melting Point | 166 - 169°C | [3] |

| Polymorphism | Exists in two crystalline forms (N-1 and N-2) and an amorphous form. The N-2 form is used for commercial development. | [2] |

| BCS Class | Class II (Low Solubility, High Permeability) | [2][8] |

Mechanism of Action and Signaling Pathways

Cabozantinib exerts its antineoplastic activity by inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor cell proliferation, angiogenesis, metastasis, and survival.[9][10] Its primary targets include MET, vascular endothelial growth factor receptor 2 (VEGFR2), and RET, but it also shows potent activity against a range of other kinases.[3][11] This multi-targeted approach allows Cabozantinib to simultaneously suppress several key pathways involved in tumor progression.[12]

Table 2: Inhibitory Activity of Cabozantinib Against Key Kinases

| Target Kinase | IC50 (nM) | Reference |

| VEGFR2 | 0.035 | [11] |

| MET | 1.3 | [11] |

| RET | 4 | [11] |

| KIT | 4.6 | [11] |

| AXL | 7 | [11] |

| FLT3 | 11.3 | [11] |

| FLT1 | 12 | [11] |

| TIE2 | 14.3 | [11] |

The inhibition of these RTKs disrupts downstream signaling cascades, including the PI3K-AKT and MAPK/ERK pathways, which are fundamental for cell survival and proliferation.[12] By blocking these signals, Cabozantinib can induce tumor cell apoptosis and inhibit angiogenesis, the formation of new blood vessels that supply tumors.[10][11]

Formulation and Manufacturing

Cabozantinib S-malate is formulated into immediate-release, film-coated tablets for oral administration under the brand name CABOMETYX®.[2][13] The tablets are available in strengths of 20 mg, 40 mg, and 60 mg of cabozantinib, which correspond to 25 mg, 51 mg, and 76 mg of cabozantinib S-malate, respectively.[2] The different strengths are dose-proportional and are distinguished by their shape.[2]

Table 3: CABOMETYX® Tablet Formulation Components

| Component | Function | Reference |

| Active Ingredient | Cabozantinib (S)-malate | [2] |

| Excipients | ||

| Microcrystalline Cellulose | Diluent/Binder | [14] |

| Lactose | Diluent | [14] |

| Hydroxypropyl Cellulose | Binder | [15] |

| Croscarmellose Sodium | Disintegrant | [14] |

| Colloidal Silicon Dioxide | Glidant | [14] |

| Magnesium Stearate | Lubricant | [2] |

| Film Coating | Opadry® yellow film-coating system | [2] |

The manufacturing process involves high-shear wet granulation, followed by drying, milling, blending, compression, and finally, film coating.[2]

Experimental Protocols

Quantitation of Cabozantinib in Human Plasma by LC-MS/MS

This method is used to determine the concentration of cabozantinib in patient plasma samples, essential for pharmacokinetic studies.[16]

Methodology:

-

Sample Preparation: Stock solutions of cabozantinib S-malate are prepared in DMSO to a concentration of 1 mg/mL cabozantinib free base. A deuterated internal standard ([D4]-cabozantinib) is also prepared.[16]

-

Protein Precipitation: Plasma samples are treated with acetonitrile containing the internal standard to precipitate proteins and release the drug.[16]

-

Chromatography:

-

Mass Spectrometry:

-

Quantification: The concentration is determined by comparing the peak area ratio of cabozantinib to the internal standard against a calibration curve.[16]

Preparation of Crystalline Form N-2

The commercially selected N-2 crystalline form of Cabozantinib S-malate can be prepared as described in patent literature.[2][17]

Methodology:

-

Dissolve cabozantinib free base in n-butanol.[17]

-

Heat the mixture to approximately 90-100°C to ensure complete dissolution.[17]

-

Optionally, treat the hot solution with charcoal to remove impurities and filter.[17]

-

Add a solution of L-malic acid in n-butanol to the filtrate while maintaining the temperature.[17]

-

Cool the reaction mixture to room temperature (e.g., 25-30°C) and stir for a sufficient time (e.g., 2 hours) to allow for crystallization.[17]

-

Filter the resulting solid and wash with n-butanol.[17]

-

Leach the wet solid with a solvent like methyl isobutyl ketone (MIBK) to enhance purity.[17]

-

Filter the solid again, wash with MIBK, and dry under vacuum to yield the crystalline Form N-2 of Cabozantinib S-malate.[17]

In Vitro Cell Growth Inhibition Assay (MTS Assay)

This assay determines the cytotoxic effect of cabozantinib on cancer cell lines.[11]

Methodology:

-

Cell Plating: Plate cancer cells (e.g., MPNST cells) in 96-well plates and allow them to adhere overnight.[11]

-

Drug Treatment: Expose the cells to various concentrations of cabozantinib for a specified period (e.g., 48 hours).[11]

-

MTS Reagent Addition: Add MTS reagent (e.g., CellTiter96 Aqueous Non-Radioactive Cell Proliferation Assay kit) to each well.[11]

-

Incubation: Incubate the plates for a period (e.g., 1-4 hours) to allow viable cells to convert the MTS tetrazolium compound into a colored formazan product.[11]

-

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a plate reader.[11]

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells to determine the IC50 value.[11]

Dissolution Testing

As per FDA guidance, comparative dissolution testing is required for different strengths of the tablets.[18]

Methodology:

-

Apparatus: Use a standard dissolution apparatus (e.g., USP Apparatus 2, paddles).

-

Medium: The specific dissolution medium can be found in the FDA's Dissolution Methods database. For example, a pH 4.5 acetate buffer with a surfactant like 0.5% Triton may be used.[14][18]

-

Procedure: Place one tablet in each vessel of the dissolution apparatus.

-

Sampling: Withdraw samples at specified time points.

-

Analysis: Analyze the concentration of dissolved cabozantinib in the samples using a validated analytical method, such as HPLC.[3]

References

- 1. Facebook [cancer.gov]

- 2. formulationdiary.com [formulationdiary.com]

- 3. Cabozantinib S-malate - CAS-Number 1140909-48-3 - Order from Chemodex [chemodex.com]

- 4. Cabozantinib S-malate | C32H30FN3O10 | CID 25102846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. Cabozantinib S-malate | CymitQuimica [cymitquimica.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. drugs.com [drugs.com]

- 10. Cabozantinib-S-Malate - NCI [cancer.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. Preparation method of cabozantinib s-malate tablets - Eureka | Patsnap [eureka.patsnap.com]

- 15. cabozantinib (S)-malate | API DMFs | US Drug Master File (DMF) Details | Pharmacompass.com [pharmacompass.com]

- 16. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. WO2019234761A1 - An improved process for the preparation of cabozantinib and its pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 18. accessdata.fda.gov [accessdata.fda.gov]

A Preclinical Technical Guide to Cabozantinib S-malate in Hepatocellular Carcinoma

This guide provides a detailed overview of the preclinical evaluation of Cabozantinib S-malate for the treatment of hepatocellular carcinoma (HCC). It is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the drug's mechanism of action, experimental validation, and key preclinical findings.

Introduction

Hepatocellular carcinoma (HCC) is the most prevalent form of primary liver cancer and a leading cause of cancer-related mortality worldwide.[1][2] The treatment landscape for advanced HCC has evolved significantly, with multi-kinase inhibitors playing a crucial role.[3][4] Cabozantinib S-malate is an orally bioavailable inhibitor of multiple receptor tyrosine kinases (RTKs) that are implicated in tumor progression, angiogenesis, and metastasis.[5][6] Approved as a second-line treatment for patients with advanced HCC who have previously received sorafenib, Cabozantinib's efficacy is rooted in its ability to target key signaling pathways dysregulated in this disease.[5][7] This document synthesizes preclinical data to provide a comprehensive technical resource on its evaluation in HCC models.

Mechanism of Action: Targeting Key Oncogenic Pathways

Cabozantinib exerts its anti-tumor effects by potently inhibiting several RTKs, including MET (mesenchymal-epithelial transition factor), VEGFR2 (vascular endothelial growth factor receptor 2), and AXL.[6][8] These receptors and their associated signaling cascades are critical drivers of HCC pathogenesis.[3][6]

-

MET Signaling: The MET receptor, activated by its ligand HGF, is overexpressed in a significant portion of HCC cases and is associated with poor prognosis.[5][6] Its activation promotes cell proliferation, survival, and invasion. Cabozantinib directly inhibits MET, thereby disrupting these oncogenic processes.[5]

-

VEGFR2 Signaling: HCC is a hyper-vascular tumor, heavily reliant on angiogenesis for growth and metastasis.[1] Cabozantinib targets VEGFR2, a key mediator of angiogenesis, leading to a strong inhibition of new blood vessel formation within the tumor microenvironment.[5]

-

AXL Signaling: The AXL receptor is involved in resistance to anti-angiogenic therapies.[6] By inhibiting AXL, Cabozantinib may help overcome mechanisms of resistance that limit the efficacy of other targeted agents.

Preclinical studies have demonstrated that Cabozantinib effectively inhibits the c-MET/ERK signaling cascade, leading to decreased expression of downstream effectors like PKM2 and increased expression of the cell cycle inhibitor p21.[5] However, it has been shown to be less effective at inhibiting the AKT/mTOR pathway when used as a monotherapy.[1][5] This has led to investigations into combination therapies, for instance with mTOR inhibitors, which have shown synergistic effects in preclinical models.[1][5]

Preclinical In Vitro Evaluation

The initial assessment of Cabozantinib's anti-cancer activity in HCC was conducted using a variety of human HCC cell lines. These experiments are crucial for determining the drug's direct effects on cancer cells.

The half-maximal inhibitory concentration (IC₅₀) is a key metric of a drug's potency. Studies have calculated IC₅₀ values for Cabozantinib across a panel of HCC cell lines, demonstrating its broad activity.[5]

| Cell Line | Oncogenic Driver(s) | IC₅₀ (µM) - Representative Data |

| HepG2 | Wild-type | Varies (typically low µM range) |

| MHCC97H | High Metastatic Potential | Varies (typically low µM range) |

| Huh7 | p53 mutant | Varies (typically low µM range) |

| PLC/PRF/5 | HBV positive | Varies (typically low µM range) |

| Note: Specific IC₅₀ values are study-dependent and can be found in the supplemental data of the cited literature.[5] |

This protocol outlines a standard procedure for assessing the effect of Cabozantinib on the viability of HCC cells.

-

Cell Culture: Human HCC cell lines (e.g., HepG2, Huh7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Cabozantinib S-malate (e.g., 0.1 to 20 µM) or a vehicle control (DMSO).

-

Incubation: Cells are incubated with the drug for a specified period, typically 48 or 72 hours.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC₅₀ value is determined by plotting cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

Preclinical In Vivo Evaluation

To assess the therapeutic efficacy of Cabozantinib in a more complex biological system, in vivo studies using animal models of HCC are essential. These models help evaluate the drug's impact on tumor growth, angiogenesis, and the tumor microenvironment.

Xenograft models, where human HCC cells are implanted into immunodeficient mice, are commonly used. Cabozantinib has demonstrated significant tumor growth inhibition in these models.[9]

| Model | Cell Line | Treatment | Outcome |

| Subcutaneous Xenograft | MHCC97H | 10 or 30 mg/kg Cabozantinib, daily | Significant reduction in tumor volume and weight.[9] |

| Subcutaneous Xenograft | HepG2 | 10 or 30 mg/kg Cabozantinib, daily | Significant reduction in tumor volume and weight.[9] |

| Orthotopic Mouse Model | c-Met/β-catenin driven | Cabozantinib | Stable disease, inhibition of c-MET and ERK activity.[5] |

| Orthotopic Mouse Model | Akt/c-Met driven | Cabozantinib | Stable disease, strong inhibition of angiogenesis.[5] |

This protocol describes a typical in vivo study to evaluate Cabozantinib's efficacy.

-

Cell Preparation: Human HCC cells (e.g., MHCC97H) are harvested during the logarithmic growth phase. The cells are washed with PBS and resuspended in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5x10⁶ cells per 100 µL.

-

Tumor Implantation: The cell suspension is subcutaneously injected into the flank of 6- to 8-week-old athymic nude mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow, and their volumes are measured every 2-3 days using calipers (Volume = 0.5 × length × width²).

-

Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.

-

Treatment Group: Receives Cabozantinib S-malate (e.g., 10 or 30 mg/kg) administered daily via oral gavage.

-

Control Group: Receives a vehicle control on the same schedule.

-

-

Endpoint: Treatment continues for a specified duration (e.g., 14-21 days). During this period, tumor volume and body weight are monitored.

-

Tumor Excision and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blotting, or immunohistochemistry to assess target inhibition and angiogenesis).

-

Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., t-test or ANOVA) is used to compare tumor volumes and weights between the treated and control groups.

Conclusion

The preclinical evaluation of Cabozantinib S-malate provides a strong rationale for its clinical use in hepatocellular carcinoma. In vitro studies confirm its potent inhibitory activity against a range of HCC cell lines, while in vivo models demonstrate significant efficacy in reducing tumor growth and angiogenesis.[5][9] The mechanism of action, centered on the dual blockade of key oncogenic drivers like MET and VEGFR2, is well-supported by preclinical data.[5][6] These findings have been foundational for the successful clinical trials that led to Cabozantinib's approval and its establishment as an important therapeutic option for patients with advanced HCC.[7][10] Future preclinical research will likely continue to explore rational combination strategies to further enhance its efficacy and overcome potential resistance mechanisms.[1][11]

References

- 1. Cabozantinib for HCC Treatment, From Clinical Back to Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cabozantinib for HCC Treatment, From Clinical Back to Experimental Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hepatocellular carcinoma: signaling pathways and therapeutic advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatocellular carcinoma: signaling pathways, targeted therapy, and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cabozantinib-based combination therapy for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cabozantinib for the Treatment of Advanced Hepatocellular Carcinoma: Current Data and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

- 8. cabometyxhcp.com [cabometyxhcp.com]

- 9. researchgate.net [researchgate.net]

- 10. Cabozantinib: A Review in Advanced Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Cabozantinib S-malate: A Technical Guide for Basic Cancer Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cabozantinib S-malate for basic cancer research applications. Cabozantinib is a potent, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that are critical drivers of tumor growth, angiogenesis, and metastasis. This document details its mechanism of action, provides quantitative data on its inhibitory activity, and offers detailed protocols for key in vitro and in vivo experiments.

Mechanism of Action

Cabozantinib S-malate exerts its anti-cancer effects by targeting and inhibiting several key receptor tyrosine kinases involved in oncogenesis. Its primary targets include MET (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2).[1][2] Additionally, Cabozantinib potently inhibits other RTKs such as RET, KIT, AXL, and FLT3.[1][2][3] The simultaneous inhibition of these pathways disrupts crucial cellular processes in cancer cells, including proliferation, survival, invasion, and angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[4]

The dual blockade of MET and VEGFR2 is a key feature of Cabozantinib's mechanism. The MET signaling pathway, when activated by its ligand HGF, is implicated in tumor cell migration, invasion, and resistance to therapy.[5] The VEGFR2 pathway is a central regulator of angiogenesis. By inhibiting both, Cabozantinib not only directly hinders tumor cell growth but also disrupts the tumor microenvironment.[4]

Downstream of these receptors, Cabozantinib has been shown to inhibit the phosphorylation of key signaling molecules in the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, further contributing to its anti-proliferative and pro-apoptotic effects.[5][6]

Quantitative Data

The following tables summarize the inhibitory activity of Cabozantinib against various kinases and cancer cell lines, providing a quantitative basis for its potent anti-cancer effects.

Table 1: In Vitro Kinase Inhibitory Activity of Cabozantinib (Cell-Free Assays)

| Target Kinase | IC50 (nM) |

| VEGFR2 | 0.035 |

| MET | 1.3 |

| RET | 5.2 |

| KIT | 4.6 |

| AXL | 7 |

| FLT3 | 11.3 |

| TIE2 | 14.3 |

Data sourced from multiple studies.[1][2][3]

Table 2: In Vitro Cell Growth Inhibitory Activity of Cabozantinib (IC50)

| Cell Line | Cancer Type | IC50 (nM) |

| E98NT | Glioblastoma | 89 |

| SNU-5 | Gastric Carcinoma | 19 |

| Hs746T | Gastric Carcinoma | 9.9 |

| TT | Medullary Thyroid Carcinoma | 94 |

| 786-O/WT | Renal Cell Carcinoma | 10,000 |

| 786-O/S | Renal Cell Carcinoma | 13,000 |

| Caki-2/WT | Renal Cell Carcinoma | 14,500 |

| Caki-2/S | Renal Cell Carcinoma | 13,600 |

Data compiled from various research articles.[2][3][5][7]

Table 3: In Vivo Tumor Growth Inhibition by Cabozantinib

| Xenograft Model | Cancer Type | Dose (mg/kg) | Tumor Growth Inhibition |

| LuCaP 93 | Neuroendocrine Prostate Cancer | 30 | Significant Reduction |

| LuCaP 173.1 | Neuroendocrine Prostate Cancer | 30 | Significant Reduction |

| Kasumi-1 | Acute Myeloid Leukemia | 10 | Retarded Tumor Growth |

| Kasumi-1 | Acute Myeloid Leukemia | 30 | Retarded Tumor Growth |

| TSG-RCC-030 (PDX) | Papillary Renal Cell Carcinoma | 30 | >14-fold volume decrease |

Data from cited preclinical studies.[6][8][9]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by Cabozantinib and a typical experimental workflow for its evaluation.

Caption: Cabozantinib inhibits key oncogenic signaling pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent antitumor activity of Cabozantinib, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Repurposing cabozantinib with therapeutic potential in KIT-driven t(8;21) acute myeloid leukaemias - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An In Vitro Analysis of TKI-Based Sequence Therapy in Renal Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Cabozantinib S-malate in In-Vitro Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabozantinib S-malate is a potent, orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] It has been approved for the treatment of several malignancies, including medullary thyroid cancer, renal cell carcinoma (RCC), and hepatocellular carcinoma (HCC).[3] The primary mechanism of action of Cabozantinib involves the simultaneous inhibition of key signaling pathways implicated in tumor growth, angiogenesis, metastasis, and invasion.[3][4]

In-vitro cell viability assays are fundamental tools in drug discovery and cancer research to assess the cytotoxic or cytostatic effects of compounds like Cabozantinib. These assays measure the metabolic activity of living cells, providing a quantitative measure of cell health in response to treatment. This document provides detailed protocols and application notes for utilizing Cabozantinib S-malate in such assays.

Mechanism of Action: Multi-Targeted Kinase Inhibition

Cabozantinib exerts its anti-cancer effects by targeting several RTKs. Its primary targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Mesenchymal-Epithelial Transition factor (MET), and AXL.[5][6] It also demonstrates potent inhibitory activity against RET, KIT, FLT3, and TIE2.[1] By blocking these pathways, Cabozantinib can inhibit tumor angiogenesis, cell proliferation, and invasion, as well as modulate the tumor microenvironment to be more permissive to anti-tumor immune responses.[3][7]

Experimental Protocols

A variety of assays can determine cell viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a popular method that quantifies ATP, an indicator of metabolically active cells.[8] It is a rapid and sensitive homogeneous assay with an "add-mix-measure" format.[9] An alternative is the MTT assay, a colorimetric test based on the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells.[10]

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from manufacturer's instructions for a 96-well plate format.[8][11]

A. Materials and Reagents:

-

Cabozantinib S-malate stock solution (e.g., 10 mM in DMSO)

-

Selected cancer cell line(s)

-

Complete culture medium (e.g., DMEM or RPMI with 10% FBS)

-

Opaque-walled 96-well plates suitable for luminescence readings

-

CellTiter-Glo® Reagent (Buffer and lyophilized Substrate)[12]

-

Luminometer

B. Reagent Preparation:

-

CellTiter-Glo® Reagent: Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature.[12] Transfer the entire volume of buffer into the amber bottle containing the lyophilized substrate to reconstitute. Mix by gentle inversion until the substrate is fully dissolved.[11]